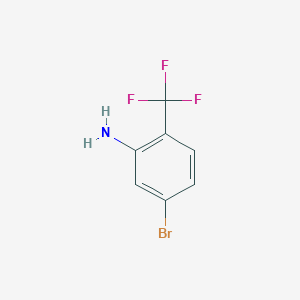
5-Bromo-2-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-(trifluoromethyl)aniline, also known as 5-Bromo-2-trifluoromethylaniline, is an organic compound that can be used as a reagent in organic synthesis. This compound is a colorless liquid with a low boiling point and a pungent odor. It is soluble in organic solvents, such as ether, and is used in the synthesis of a variety of organic compounds. This compound has been studied extensively for its potential applications in both scientific and industrial research.
Scientific Research Applications
Environmental Implications and Toxicology
Brominated compounds, including bromophenols and brominated flame retardants, are widely studied for their environmental presence, toxicology, and degradation products. For instance, 2,4,6-Tribromophenol, a related brominated compound, is extensively produced and has been scrutinized for its environmental concentrations, toxicokinetics, and toxicodynamics. Such studies reveal its occurrence as an intermediate in the synthesis of brominated flame retardants and its ubiquity in the environment, underscoring the necessity to understand its behavior and impact (Koch & Sures, 2018).
Organic Synthesis and Cyclizations
Aniline derivatives play a crucial role in organic synthesis, acting as effective nucleophiles in cyclocondensation reactions. The synthesis and biological activity of 2-(azolyl)anilines, for example, have been extensively reviewed, highlighting their significance in producing various biologically active compounds (Antypenko et al., 2017). Such studies could provide insights into potential synthetic applications of 5-Bromo-2-(trifluoromethyl)aniline in creating novel compounds with desired biological or chemical properties.
Catalysis and Material Science
Brominated anilines could serve as intermediates or catalysts in the synthesis of complex organic molecules, including polymers and pharmaceuticals. The review of hydridotris(pyrazolyl)borates with Group 5 metals discusses the inorganic and organometallic chemistry of these complexes, which could be relevant for understanding the catalytic roles of brominated anilines in similar contexts (Etienne, 1996).
Fluoroalkylation in Aqueous Media
The fluoroalkylation reactions, including those involving trifluoromethyl groups, are of significant interest due to their applications in developing pharmaceuticals and agrochemicals. The progress in aqueous fluoroalkylation, which highlights environmentally friendly methods for incorporating fluorinated groups into target molecules, could suggest similar methodologies for handling compounds like this compound (Song et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the life cycle of the hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HCV NS3 protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV NS3 protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the broader biochemical pathway of viral replication and can lead to a reduction in viral load and disease progression.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The primary result of the action of this compound is the inhibition of HCV replication, which can lead to a decrease in viral load and potentially slow the progression of hepatitis C .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain biological molecules . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis and evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to study the inhibition of HCV NS3 protease, which is crucial for the replication of the hepatitis C virus . The interactions between this compound and these biomolecules are primarily based on its ability to bind to the active sites of enzymes, thereby inhibiting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can cause toxic effects, including damage to tissues and organs . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . For instance, it can influence the activity of enzymes involved in the metabolism of amino acids and other small molecules, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the broader biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and influence its overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it interacts with different biomolecules within various subcellular environments . Understanding the subcellular localization of this compound is important for elucidating its precise biochemical effects.
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFKWTOKOOPCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648640 | |
| Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-91-3 | |
| Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
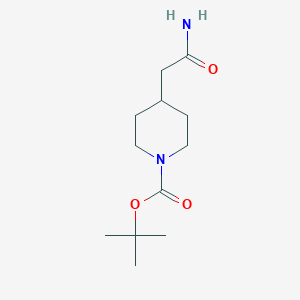


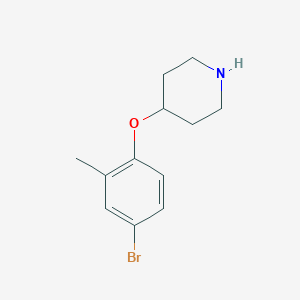
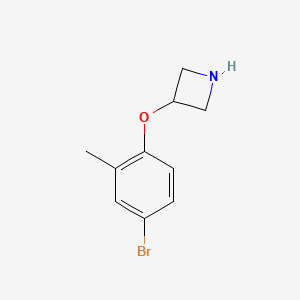

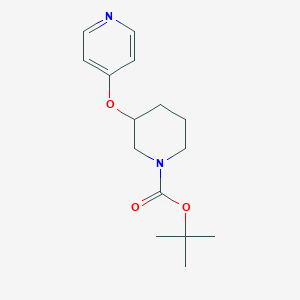
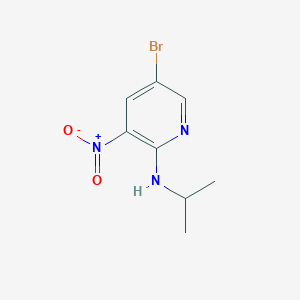

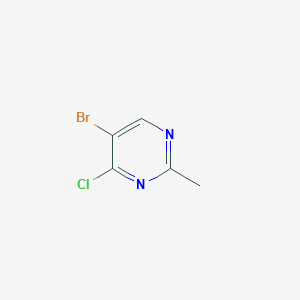
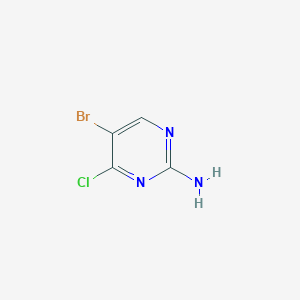
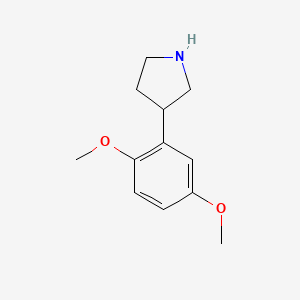
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)